Cas no 2228276-25-1 ({2-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylethyl}(methyl)amine)

{2-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylethyl}(methyl)amine structure
2228276-25-1 structure
商品名:{2-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylethyl}(methyl)amine
CAS番号:2228276-25-1
MF:C9H16N4
メガワット:180.250141143799
CID:6228639
PubChem ID:165865474

{2-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylethyl}(methyl)amine 化学的及び物理的性質

名前と識別子

    • {2-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylethyl}(methyl)amine
    • {2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]ethyl}(methyl)amine
    • 2228276-25-1
    • EN300-1756979
    • インチ: 1S/C9H16N4/c1-10-5-4-9-7-13(12-11-9)6-8-2-3-8/h7-8,10H,2-6H2,1H3
    • InChIKey: GHNDLUBTSIDHEJ-UHFFFAOYSA-N
    • ほほえんだ: N1(C=C(CCNC)N=N1)CC1CC1

計算された属性

  • せいみつぶんしりょう: 180.137496527g/mol
  • どういたいしつりょう: 180.137496527g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 5
  • 複雑さ: 158
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.2
  • トポロジー分子極性表面積: 42.7Ų

{2-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylethyl}(methyl)amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1756979-0.1g
{2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]ethyl}(methyl)amine
2228276-25-1
0.1g
$1533.0 2023-09-20
Enamine
EN300-1756979-5g
{2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]ethyl}(methyl)amine
2228276-25-1
5g
$5056.0 2023-09-20
Enamine
EN300-1756979-10g
{2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]ethyl}(methyl)amine
2228276-25-1
10g
$7497.0 2023-09-20
Enamine
EN300-1756979-0.25g
{2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]ethyl}(methyl)amine
2228276-25-1
0.25g
$1604.0 2023-09-20
Enamine
EN300-1756979-10.0g
{2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]ethyl}(methyl)amine
2228276-25-1
10g
$7497.0 2023-05-26
Enamine
EN300-1756979-1.0g
{2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]ethyl}(methyl)amine
2228276-25-1
1g
$1742.0 2023-05-26
Enamine
EN300-1756979-2.5g
{2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]ethyl}(methyl)amine
2228276-25-1
2.5g
$3417.0 2023-09-20
Enamine
EN300-1756979-5.0g
{2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]ethyl}(methyl)amine
2228276-25-1
5g
$5056.0 2023-05-26
Enamine
EN300-1756979-0.05g
{2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]ethyl}(methyl)amine
2228276-25-1
0.05g
$1464.0 2023-09-20
Enamine
EN300-1756979-0.5g
{2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]ethyl}(methyl)amine
2228276-25-1
0.5g
$1673.0 2023-09-20

{2-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylethyl}(methyl)amine 関連文献

{2-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylethyl}(methyl)amineに関する追加情報

Introduction to {2-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylethyl}(methyl)amine and Its Significance in Modern Chemical Biology

{2-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylethyl}(methyl)amine} (CAS No. 2228276-25-1) is a structurally unique compound that has garnered significant attention in the field of chemical biology due to its versatile applications and promising potential in drug discovery. This compound belongs to a class of molecules characterized by a triazole core, which is a well-known pharmacophore in medicinal chemistry. The presence of a cyclopropylmethyl group and a methylamine moiety further enhances its chemical diversity and reactivity, making it an intriguing candidate for further exploration.

The triazole ring in {2-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylethyl}(methyl)amine is particularly noteworthy, as it has been extensively studied for its ability to modulate biological pathways. Triazoles are known for their stability and their capacity to form hydrogen bonds, which makes them valuable in the design of bioactive molecules. The cyclopropylmethyl substituent adds another layer of complexity, influencing both the electronic and steric properties of the molecule. This combination of features has led to its investigation in various therapeutic contexts.

In recent years, there has been a surge in research focused on identifying novel compounds that can interact with biological targets in innovative ways. {2-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylethyl}(methyl)amine has been explored for its potential as an intermediate in the synthesis of more complex molecules. Its structural framework allows for modifications that can fine-tune its interactions with biological systems. For instance, researchers have been interested in how the methylamine group can be utilized to enhance binding affinity or to introduce specific functional properties.

The compound's relevance is further underscored by its potential applications in the development of new drugs. The triazole core is frequently found in approved medications due to its ability to enhance drug efficacy and reduce toxicity. By incorporating this motif into {2-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylethyl}(methyl)amine, scientists aim to leverage these known properties while exploring new therapeutic possibilities. The cyclopropylmethyl group, while less common in drug candidates, offers unique steric interactions that could be exploited to improve drug-target interactions.

One of the most exciting aspects of this compound is its potential role in addressing unmet medical needs. Current research suggests that it may have applications in areas such as anti-inflammatory therapy and antimicrobial agents. The ability of {2-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylethyl}(methyl)amine to modulate biological pathways at the molecular level makes it a promising candidate for further investigation. Scientists are particularly interested in how it interacts with enzymes and receptors that are involved in disease processes.

Advances in computational chemistry have also played a crucial role in understanding the behavior of {2-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylethyl}(methyl)amine. Molecular modeling studies have provided insights into its binding modes and interactions with biological targets. These simulations have helped researchers predict how modifications to the molecule could enhance its potency and selectivity. Such computational approaches are essential for guiding experimental design and optimizing drug candidates.

The synthesis of {2-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylethyl}(methyl)amine also presents interesting challenges and opportunities. The presence of multiple functional groups requires careful consideration during the synthetic process to ensure high yields and purity. Researchers have developed innovative synthetic routes that take advantage of the compound's structural features. These methods often involve multi-step processes that require precise control over reaction conditions.

In conclusion, {2-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylethyl}(methyl)amine (CAS No. 2228276-25-1) is a compound of significant interest in chemical biology and drug discovery. Its unique structural features make it a versatile tool for exploring new therapeutic strategies. The combination of a triazole core with cyclopropylmethyl and methylamine substituents offers numerous possibilities for further development. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in the discovery and development of novel drugs.

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